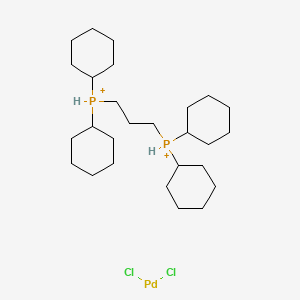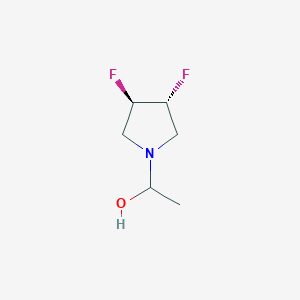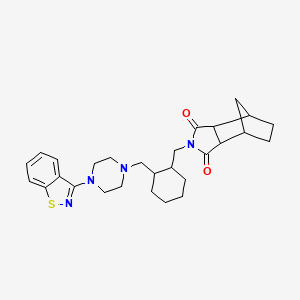![molecular formula C33H39ClN4O8 B12285041 5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid;hydrochloride](/img/structure/B12285041.png)
5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RPR121056A is an organic compound known for its role as a dopamine D₂ receptor antagonist. It is commonly used in the treatment of psychiatric disorders and other dopamine-related diseases such as Parkinson’s disease. The compound has a molecular formula of C33H38N4O8 and a molecular weight of 618.67682 .
Preparation Methods
RPR121056A can be synthesized through chemical synthesis. One common method involves reacting certain compounds with bromate or other corresponding brominating agents, followed by further chemical reactions to produce RPR121056A . The industrial production methods for this compound typically involve large-scale chemical synthesis under controlled conditions to ensure purity and yield.
Chemical Reactions Analysis
RPR121056A undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield de-ethylated products .
Scientific Research Applications
RPR121056A has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of dopamine receptor antagonists.
Biology: It is used in biological studies to understand the role of dopamine receptors in various physiological processes.
Medicine: It is used in the development of treatments for psychiatric disorders and Parkinson’s disease.
Mechanism of Action
RPR121056A exerts its effects by inhibiting the activation of dopamine D₂ receptors. This inhibition helps to alleviate symptoms associated with dopamine-related diseases. The molecular targets and pathways involved include the dopamine D₂ receptor and associated signaling pathways .
Comparison with Similar Compounds
RPR121056A is unique compared to other dopamine D₂ receptor antagonists due to its specific chemical structure and properties. Similar compounds include:
Haloperidol: Another dopamine D₂ receptor antagonist used in the treatment of psychiatric disorders.
Risperidone: A dopamine D₂ receptor antagonist used in the treatment of schizophrenia and bipolar disorder.
Clozapine: A dopamine D₂ receptor antagonist used in the treatment of schizophrenia.
RPR121056A stands out due to its specific binding affinity and efficacy in treating dopamine-related diseases.
Properties
Molecular Formula |
C33H39ClN4O8 |
|---|---|
Molecular Weight |
655.1 g/mol |
IUPAC Name |
5-[[1-[(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid;hydrochloride |
InChI |
InChI=1S/C33H38N4O8.ClH/c1-3-21-22-15-20(45-32(42)36-13-10-19(11-14-36)34-12-6-5-7-28(38)39)8-9-26(22)35-29-23(21)17-37-27(29)16-25-24(30(37)40)18-44-31(41)33(25,43)4-2;/h8-9,15-16,19,34,43H,3-7,10-14,17-18H2,1-2H3,(H,38,39);1H |
InChI Key |
YVYFNMPEYKRHHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


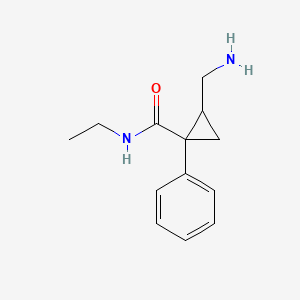
![3-[2-[[2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B12284962.png)
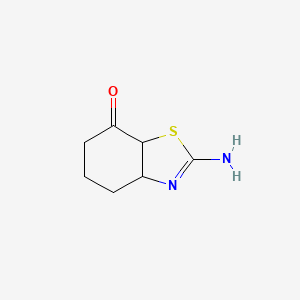
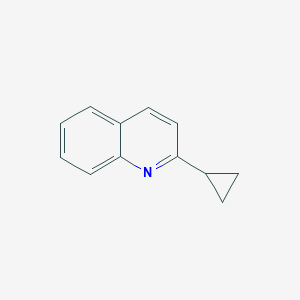
![1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B12284983.png)
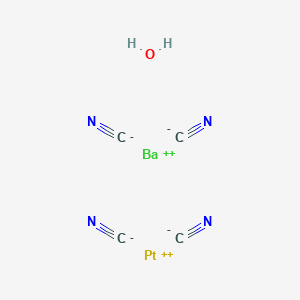
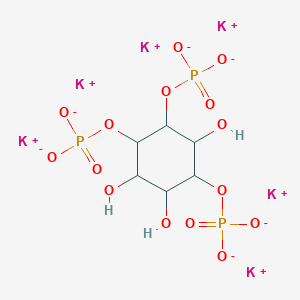
![3-Propyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12285019.png)
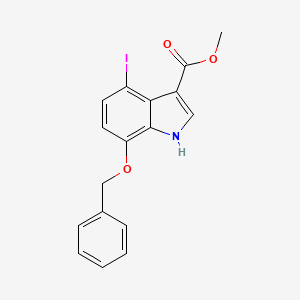
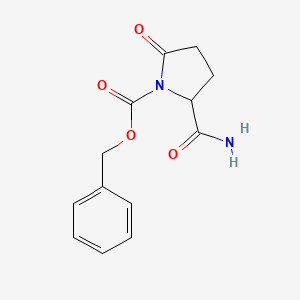
![Methyl 2-[1-[4-(trifluoromethyl)phenyl]hydrazinyl]acetate](/img/structure/B12285031.png)
